Product packaging for N-Desisopropyl delavirdine(Cat. No.:CAS No. 165133-86-8)

N-Desisopropyl delavirdine

Cat. No.: B057892
CAS No.: 165133-86-8
M. Wt: 414.5 g/mol
InChI Key: MTEFFPTUUPAKOV-UHFFFAOYSA-N
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Description

N-Desisopropyl delavirdine is a significant oxidative metabolite of Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). This compound is primarily utilized in analytical research and drug metabolism studies to elucidate the pharmacokinetic profile, metabolic pathways, and elimination mechanisms of the parent drug. As a major metabolite, it serves as a critical reference standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) assays for the quantitative determination of Delavirdine and its metabolites in various biological matrices, such as plasma and urine. Researchers employ this compound to investigate the structure-activity relationships (SAR) of NNRTIs, providing insights into how metabolic alterations impact antiviral efficacy and potential resistance profiles. Its study is essential for a comprehensive understanding of the biotransformation processes of Delavirdine, contributing to broader toxicological and drug development research in the field of antiretroviral therapeutics. This product is intended for laboratory research purposes and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N6O3S B057892 N-Desisopropyl delavirdine CAS No. 165133-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[4-(3-aminopyridin-2-yl)piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-29(27,28)23-14-4-5-16-13(11-14)12-17(22-16)19(26)25-9-7-24(8-10-25)18-15(20)3-2-6-21-18/h2-6,11-12,22-23H,7-10,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEFFPTUUPAKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165133-86-8
Record name N-Desisopropyl delavirdine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165133868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESISOPROPYL DELAVIRDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV9X4GSK6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biotransformation Pathways Leading to N Desisopropyl Delavirdine

Enzymatic N-Dealkylation Mechanisms

The principal pathway for the formation of N-desisopropyl delavirdine (B1662856) is through N-dealkylation, an oxidative reaction catalyzed by specific enzymes. researchgate.netoncohemakey.com

Role of Cytochrome P450 Monooxygenases in Delavirdine Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms in the CYP3A family, are central to the metabolism of delavirdine. drugbank.com These enzymes are responsible for the oxidative N-dealkylation that removes the isopropyl group from the delavirdine molecule, yielding N-desisopropyl delavirdine. researchgate.netnih.gov

Research has demonstrated that delavirdine metabolism is predominantly mediated by the CYP3A subfamily of enzymes. researchgate.netdrugbank.com Specifically, CYP3A4 is the primary isoform responsible for the N-desalkylation of delavirdine to form this compound. nih.govnih.gov While CYP2D6 can also catalyze this reaction, its role is considered minor. researchgate.netnih.gov The strong correlation between delavirdine desalkylation and testosterone (B1683101) 6β-hydroxylation, a known marker of CYP3A activity, further supports the primary role of CYP3A isoforms in this metabolic process. nih.gov

Table 1: Kinetic Parameters of Delavirdine Desalkylation by CYP Isoforms
EnzymeK_M (μM)V_max (nmol/min/mg protein)
CYP3A4 5.4 +/- 1.40.44 +/- 0.01 (human liver microsomes)
CYP2D6 10.9 +/- 0.8Not specified
Human Liver Microsomes (pooled) 6.8 +/- 0.80.44 +/- 0.01
Data compiled from studies on cDNA-expressed CYP enzymes and pooled human liver microsomes. nih.gov

Delavirdine itself acts as an inhibitor of the very enzymes responsible for its metabolism, a phenomenon known as mechanism-based inhibition. nih.govhiv-druginteractions.org Specifically, delavirdine causes a time- and NADPH-dependent inactivation of CYP3A4. nih.gov This occurs as an unstable metabolite of delavirdine, likely 6'-hydroxy delavirdine, binds irreversibly to the enzyme, leading to a loss of its catalytic activity. nih.gov This autoinhibition means that as delavirdine is metabolized, it progressively slows down its own clearance. oncohemakey.comnih.gov This characteristic can lead to significant drug-drug interactions when delavirdine is co-administered with other drugs that are also substrates for CYP3A4. nih.gov The inactivation of CYP3A4 by delavirdine is characterized by a K_i of 21.6 +/- 8.9 μM and a k_inact of 0.59 +/- 0.08 min-1. nih.gov

Capacity-Limited Biotransformation Kinetics of this compound Formation

The formation of this compound exhibits capacity-limited kinetics. nih.gov This means that the rate of metabolism does not increase proportionally with the dose of delavirdine. nih.govnih.gov At lower concentrations, the metabolic pathway follows first-order kinetics, where the rate of metabolism is proportional to the drug concentration. However, as the concentration of delavirdine increases, the CYP3A4 enzymes become saturated, and the rate of this compound formation reaches a maximum. nih.govumich.edu This saturation, coupled with the mechanism-based inhibition of CYP3A4, contributes to the nonlinear pharmacokinetics of delavirdine. nih.govnih.gov Consequently, higher doses of delavirdine can lead to a more than proportional increase in plasma concentrations and a longer half-life. nih.gov

Concurrent Metabolic Transformations of Delavirdine and Their Interplay

In addition to N-dealkylation, delavirdine undergoes other metabolic transformations. The interplay between these pathways can be influenced by factors such as the administered dose.

Amide Bond Cleavage Pathways of Delavirdine

Another significant metabolic pathway for delavirdine is the cleavage of its amide bond. nih.govtaylorandfrancis.com This hydrolysis reaction results in the formation of two main metabolites: indole (B1671886) carboxylic acid and N-isopropylpyridinepiperazine. researchgate.nettaylorandfrancis.com Studies in mice have shown that at low doses of delavirdine, N-dealkylation is a primary metabolic route. nih.gov However, as the dose increases and the N-dealkylation pathway becomes saturated or inhibited, amide bond cleavage becomes the more predominant metabolic pathway. nih.gov This highlights a key interplay between the two metabolic routes, where the saturation of one pathway shunts the metabolism of delavirdine towards the other.

Table 2: Major Metabolic Pathways of Delavirdine
Metabolic PathwayPrimary Enzyme(s)Key Metabolite(s)Notes
N-Dealkylation CYP3A4, CYP2D6 (minor)This compoundMajor pathway, especially at lower doses. oncohemakey.comnih.gov Exhibits capacity-limited kinetics. nih.gov
Amide Bond Cleavage Not specifiedIndole carboxylic acid, N-isopropylpyridinepiperazineBecomes more prominent at higher doses as N-dealkylation pathway saturates. nih.gov
Pyridine (B92270) Hydroxylation CYP3A46'-hydroxy delavirdineThis metabolite is unstable and involved in the mechanism-based inhibition of CYP3A4. nih.gov

Aromatic Hydroxylation and Pyridine Ring Cleavage of Delavirdine

The biotransformation of delavirdine is a complex process involving several metabolic pathways, with aromatic hydroxylation and subsequent pyridine ring cleavage being significant routes of metabolism. These pathways lead to the formation of various metabolites, including this compound, also known as desalkyl delavirdine.

Research across different species has demonstrated that the metabolism of delavirdine is extensive. nih.govnih.gov Studies involving liver microsomes from humans, rats, dogs, and monkeys have shown qualitatively similar metabolite profiles, with this compound being the major metabolite. nih.gov The metabolic processes prominently feature oxidation reactions catalyzed by the Cytochrome P450 (CYP) enzyme system. researchgate.net Specifically, CYP3A4 is the primary enzyme responsible for delavirdine metabolism, with a minor role played by CYP2D6. nih.govtaylorandfrancis.com

A key step in the metabolic cascade is the hydroxylation of the pyridine ring of delavirdine. nih.govnih.gov Studies in monkeys and mice have identified hydroxylation occurring at the C-6' position of the pyridine ring. nih.govnih.gov In monkeys, hydroxylation has also been observed at the C-4' position of the pyridine ring. nih.gov This initial hydroxylation reaction produces metabolites such as 6'-hydroxy-delavirdine. researchgate.nettaylorandfrancis.com

Following hydroxylation, the pyridine ring can undergo cleavage. nih.govnih.govtaylorandfrancis.com The degradation of the 6'-hydroxy delavirdine metabolite has been shown to generate products such as despyridinyl delavirdine and other ring-opened products. taylorandfrancis.com This indicates that hydroxylation is a precursor step to the cleavage of the pyridine ring structure. Ultimately, delavirdine is excreted primarily as metabolites like dealkyl delavirdine and pyridine-cleaved delavirdine in urine and feces. oncohemakey.com

While this compound is principally formed via N-dealkylation, it is also implicated in these subsequent or parallel pathways. taylorandfrancis.comoncohemakey.comnih.gov For instance, desalkyl delavirdine itself can be hydroxylated at the C-4' and C-6' positions of the pyridine ring in rats and monkeys. researchgate.net

Research Findings

Investigations into delavirdine metabolism have yielded specific data on the enzymes and reactions involved.

Enzymatic Activity: In human liver microsomes, the desalkylation of delavirdine to this compound showed a strong correlation with CYP3A activity. nih.gov While both cDNA-expressed CYP3A4 and CYP2D6 can catalyze this desalkylation, only CYP3A4 was found to catalyze the formation of the hydroxylated pyridine metabolites. nih.gov

Species Differences: N-dealkylation is the major metabolic route in rats and monkeys, whereas amide bond cleavage is more predominant in mice at higher doses. researchgate.net In urine from monkeys, desalkyl delavirdine accounted for almost half of the radioactivity, with despyridinyl delavirdine being another significant component. nih.gov

Metabolite Identification: In monkeys, the metabolism of delavirdine was found to be extensive, involving N-desalkylation, hydroxylation at both the C-4' and C-6' positions of the pyridine ring, and pyridine ring-cleavage, among other pathways. nih.gov The major metabolite in circulation was identified as desalkyl delavirdine. nih.gov

The kinetic parameters for delavirdine desalkylation, a primary pathway leading to this compound, have been characterized in liver microsomes from various species.

Kinetic Parameters of Delavirdine Desalkylation in Liver Microsomes nih.gov
SpeciesApparent KM (μM)Vmax (nmol/min/mg protein)Intrinsic Clearance (μL/min/mg protein)
Human4.4 - 6.80.44~65 - 100
Rat12.60.07~6
MonkeyRange: 4.4 - 12.6Range: 0.07 - 0.60Range: 6 - 135
DogRange: 4.4 - 12.6Range: 0.07 - 0.60Range: 6 - 135

This data highlights the variability in metabolic rates across species, while underscoring the common pathway of desalkylation. nih.gov The formation of this compound is a central event in the biotransformation of the parent drug, with subsequent hydroxylation and ring cleavage representing further metabolic fates. researchgate.netnih.gov

Quantitative Analysis and Analytical Characterization of N Desisopropyl Delavirdine

Advanced Chromatographic Methodologies

The quantitative analysis and analytical characterization of N-Desisopropyl delavirdine (B1662856), a principal metabolite of the non-nucleoside reverse transcriptase inhibitor delavirdine, rely on sophisticated chromatographic techniques. These methods are essential for understanding the pharmacokinetic profile of the parent drug and its metabolite.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a sensitive and specific method for the determination of N-Desisopropyl delavirdine in biological samples. nih.gov Fluorescence detection is particularly advantageous as it can offer higher sensitivity compared to UV detection, especially for fluorescent molecules or those that can be derivatized with a fluorescent tag. thermofisher.com

The successful separation and quantification of this compound by HPLC hinge on the careful optimization of several chromatographic parameters. These parameters are adjusted to achieve adequate resolution, good peak shape, and a reasonable run time.

A reported method for the simultaneous determination of delavirdine and this compound in human plasma utilizes a C18 column. researchgate.netnih.gov The mobile phase, a critical component in chromatographic separation, is a mixture of acetonitrile (B52724) and a buffer solution. For instance, a mobile phase consisting of acetonitrile and 10 mM phosphate (B84403) buffer (pH 6.0) has been successfully employed. nih.gov Another study used a mobile phase of acetonitrile and 50 mM sodium dihydrogen phosphate (60:40, v/v). researchgate.netnih.gov The flow rate is another key parameter, with a typical rate of 1 ml/min being used. researchgate.netnih.gov

Fluorescence detection settings are optimized to maximize the signal-to-noise ratio for the analyte. thermofisher.com For this compound, excitation and emission wavelengths are specifically selected. One method established an excitation wavelength of 302 nm and an emission wavelength of 425 nm. nih.gov Another set of conditions used an excitation of 295 nm and an emission of 425 nm. researchgate.netnih.gov The optimization of these parameters ensures the selective and sensitive detection of the compound in the presence of other components in the sample matrix. thermofisher.com

Table 1: Optimized HPLC Parameters for this compound Analysis
ParameterCondition 1Condition 2
Stationary PhaseC18 ColumnC18 Column researchgate.netnih.gov
Mobile PhaseAcetonitrile and 10 mM phosphate buffer (pH 6.0) nih.govAcetonitrile and 50 mM sodium dihydrogen phosphate (60:40, v/v) researchgate.netnih.gov
Flow RateNot specified1 ml/min researchgate.netnih.gov
DetectionFluorescenceFluorescence researchgate.netnih.gov
Excitation Wavelength302 nm nih.gov295 nm researchgate.netnih.gov
Emission Wavelength425 nm nih.govresearchgate.netnih.gov425 nm researchgate.netnih.gov

Assay validation is a critical step to ensure that the analytical method is reliable, reproducible, and accurate for its intended purpose. chromatographyonline.com For the quantification of this compound, key validation parameters include linearity and precision.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.eu For this compound, a validated HPLC method demonstrated linearity over a concentration range of 0.02 to 17 microM. nih.gov The quantitation is achieved by comparing the peak-height ratio of the metabolite to an internal standard against a calibration curve derived from fortified plasma standards. nih.gov

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scispace.com The precision of the assay for this compound has been reported with a mean coefficient of variation (C.V.) of +/- 4.3% based on the back-calculated concentrations of the standards. nih.gov Another study reported within- and between-day precision (C.V.) of 9.3% or less. nih.gov

Table 2: Assay Performance Characteristics for this compound
ParameterFindingReference
Linearity Range0.02-17 microM nih.gov
Precision (Mean C.V.)+/- 4.3% nih.gov
Within- and Between-Day Precision (C.V.)≤ 9.3% nih.gov

The analysis of this compound in complex biological matrices such as human plasma requires an effective sample preparation protocol to remove interfering substances, primarily proteins. mdpi.com Deproteinization is a common and straightforward method for this purpose. mdpi.com

A simple and rapid deproteinization protocol involves the addition of acetonitrile to the plasma sample. nih.gov Specifically, one part of plasma is treated with two parts of a solution of an internal standard dissolved in acetonitrile. nih.gov This process precipitates the plasma proteins. Following centrifugation to pellet the precipitated proteins, the resulting supernatant, which contains the analyte and internal standard, can be further processed. nih.govmdpi.com In the described method, the supernatant is diluted with a phosphate buffer before injection into the HPLC system. nih.gov Another study utilized a similar approach where 50 microliters of plasma were deproteinized with 150 microliters of a solution of an internal standard in acetonitrile. researchgate.netnih.gov This protein precipitation step is crucial for protecting the analytical column from clogging and for reducing matrix effects that can interfere with the quantification of the analyte. researchgate.net

Hyphenated Mass Spectrometry Techniques for Identification and Quantitation

Hyphenated techniques, which combine the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, are powerful tools for the analysis of drug metabolites. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of drugs and their metabolites in biological fluids. semanticscholar.org While specific applications focusing solely on this compound are not extensively detailed in the provided search results, the general methodology for the parent drug, delavirdine, and other non-nucleoside reverse transcriptase inhibitors (NNRTIs) is well-established and applicable.

In a typical LC-MS/MS workflow, after sample preparation, which often involves protein precipitation, the sample extract is injected into the LC system. nih.gov Chromatographic separation is achieved on a C8 or C18 analytical column. nih.gov The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for these types of compounds, and the [M+H]+ ions are typically detected in the selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis. semanticscholar.orgnih.gov The use of MRM enhances specificity and sensitivity, making it ideal for detecting low concentrations of metabolites in complex matrices. semanticscholar.org For instance, an LC-MS method for delavirdine and other NNRTIs showed good linearity with r² values greater than 0.999. nih.gov The limits of quantification for NNRTIs were reported to be around 100 µg/L. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Specificity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For the analysis of this compound, GC-MS provides excellent specificity, ensuring the method can unequivocally assess the analyte in the presence of its parent drug, delavirdine, and other related metabolites. nih.govresearchgate.net Specificity is achieved through the combination of a unique chromatographic retention time and a characteristic mass spectrum for the target compound. researchgate.netresearchgate.net

The process involves vaporizing the sample and injecting it onto a capillary column. pjps.pk Separation is achieved based on the compound's boiling point and affinity for the stationary phase within the column. researchgate.net As this compound elutes from the column at a specific retention time, it enters the mass spectrometer, where it is ionized. The resulting charged fragments are separated by their mass-to-charge (m/z) ratio, generating a unique fragmentation pattern or "fingerprint" that confirms the compound's identity. pjps.pk The selection of specific ions for monitoring (Selected Ion Monitoring, SIM) can further enhance the method's sensitivity and specificity. researchgate.net

Table 1: Illustrative GC-MS Parameters for this compound Analysis

ParameterSpecificationPurpose
GC System
ColumnHP-5 MS (30 m x 0.25 mm, 0.25 µm film) or similarProvides separation of analytes based on polarity and volatility. researchgate.net
Carrier GasHelium at a constant flow rate of 1.0 mL/minTransports the sample through the column. pjps.pk
Oven ProgramInitial 60°C, ramp to 280°C at 20°C/min, hold for 10 minOptimizes the separation of this compound from other compounds. pjps.pk
Injector Temp.280°CEnsures complete vaporization of the sample. pjps.pk
MS System
Ionization ModeElectron Ionization (EI)Provides reproducible fragmentation patterns for library matching.
Acquisition ModeSelected Ion Monitoring (SIM) and Full ScanSIM mode for quantitative accuracy and sensitivity; Full Scan for qualitative confirmation. researchgate.net
Monitored IonsSpecific m/z values characteristic of this compoundEnsures high specificity and accurate quantification.

Spectroscopic Techniques for Structural Elucidation of this compound

Spectroscopic methods are indispensable for the unambiguous structural elucidation of chemical compounds. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming its molecular structure, particularly as a metabolite of delavirdine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the precise arrangement of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to provide a complete structural map of this compound. nih.gov

¹H NMR provides detailed information about the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. The chemical shifts (δ), signal splitting patterns (multiplicity), and integration values are all used to piece together the structure. For this compound, ¹H NMR would confirm the presence of protons on the indole (B1671886), pyridine (B92270), and piperazine (B1678402) rings, as well as the methyl group of the methanesulfonamide (B31651) moiety.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a "carbon count" that must match the proposed molecular formula. nih.gov The chemical shifts of these signals indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl).

While detailed spectral data for this compound is not widely published, the expected signals can be inferred from its known structure.

Table 2: Expected NMR Data for this compound

Spectroscopy TypeInformation ProvidedExpected Signals for this compound
¹H NMR - Number and type of protons- Connectivity of protons- Electronic environment- Signals for aromatic protons on the indole and pyridine rings.- Signals for aliphatic protons on the piperazine ring.- A singlet for the methyl (CH₃) protons of the methanesulfonamide group.- Signals for N-H protons (indole, sulfonamide, amine).
¹³C NMR - Number and type of carbon atoms- Carbon skeleton framework- Signals for aromatic carbons in the indole and pyridine rings.- Signal for the carbonyl carbon.- Signals for aliphatic carbons in the piperazine ring.- Signal for the methyl carbon of the sulfonamide group.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy, typically to within a few parts per million (ppm). thermofisher.com This technique is particularly valuable for differentiating between compounds that may have the same nominal mass but different elemental formulas. researchgate.net

For this compound, HRMS provides a precise measurement of its monoisotopic mass. nih.gov This experimental value can be compared to the theoretical exact mass calculated from its molecular formula (C₁₉H₂₂N₆O₃S), which is 414.14741 Da. nih.gov A close match between the measured and theoretical mass confirms the elemental composition with high confidence.

Furthermore, tandem mass spectrometry (HRMS/MS) can be used to induce fragmentation of the protonated molecule. The resulting fragment ions are also measured with high mass accuracy, providing valuable structural information that helps to piece together the different components of the molecule, such as the indole, piperazine, and pyridine rings. thermofisher.comtandfonline.com This fragmentation pattern serves as a structural fingerprint, complementing the data from NMR analysis.

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterInformationValue / Description
Molecular Formula The constituent elements and their countsC₁₉H₂₂N₆O₃S nih.gov
Theoretical Exact Mass The calculated monoisotopic mass of the molecule414.14741 Da nih.gov
Measured Mass (HRMS) Experimentally determined massA value very close to the theoretical mass (e.g., 414.147XX Da)
Mass Accuracy The deviation from the theoretical massTypically < 5 ppm
HRMS/MS Fragmentation Structural information from fragment ionsProvides a characteristic pattern confirming the connectivity of the indole, piperazine, and pyridine moieties. tandfonline.com

Pharmacokinetic Dynamics of N Desisopropyl Delavirdine

Formation Kinetics and Plasma Concentration Profiles

The generation and systemic levels of N-desisopropyl delavirdine (B1662856) are characterized by complex, nonlinear kinetics and significant variability among individuals.

Nonlinear Kinetic Behavior of N-Desisopropyl Delavirdine Formation

The formation of this compound from its parent compound, delavirdine, exhibits nonlinear pharmacokinetics. nih.govoncohemakey.compharmacy180.com This is primarily because the metabolic pathway responsible for this conversion, N-dealkylation mediated by cytochrome P450 enzymes (specifically CYP3A and potentially CYP2D6), can become saturated or inhibited. oncohemakey.comimmunopaedia.org.zanih.gov

In studies with escalating doses of delavirdine, the formation of this compound was found to be capacity-limited. nih.gov As delavirdine doses increase, the ratio of the formation clearance of this compound to its elimination clearance decreases. umich.edunih.govresearchgate.net This indicates that the metabolic pathway becomes less efficient at higher concentrations of the parent drug. umich.edunih.gov This nonlinearity is a key factor contributing to the substantial interpatient variability observed in delavirdine and this compound plasma concentrations. nih.gov

Relative Abundance of this compound Compared to Parent Delavirdine in Circulation

This compound is the major metabolite of delavirdine found in circulation in both human and animal models. nih.gov In preclinical studies using mice, this compound was the predominant radioactive component in plasma, accounting for 72.5% to 81.9% of the circulating radioactivity after single doses of radiolabeled delavirdine. In contrast, the parent drug, delavirdine, constituted a much smaller fraction, ranging from 0.9% to 18.2%.

Similarly, in cynomolgus monkeys, desalkyl delavirdine was identified as the major metabolite in circulation. nih.gov In HIV-positive patients, concentrations of this compound were significantly higher than those of delavirdine. umich.edu

Below is a table summarizing steady-state plasma concentrations of this compound at different delavirdine dosage regimens.

Dosage Regimen (Delavirdine)Mean Steady-State Plasma Concentration of this compound (µM)
300 mg three times daily2.88
400 mg three times daily3.23
400 mg (single dose)35

Source: Inxight Drugs ncats.io

Apparent Volume of Distribution and Clearance of this compound

Population pharmacokinetic analyses have provided estimates for the apparent volume of distribution (Vd/F) and apparent clearance (CL/F) of this compound. These parameters are termed "apparent" because they are influenced by the formation rate of the metabolite from the parent drug.

A study involving 234 HIV-infected patients provided the following mean pharmacokinetic parameter estimates for this compound nih.gov:

Pharmacokinetic ParameterMean ValueCoefficient of Variation (%)
Apparent Volume of Distribution (Vd/F)24.7 L75
Apparent Clearance (CL/F)29.7 L/h42

Source: Population pharmacokinetics of delavirdine and N-delavirdine in HIV-infected individuals nih.gov

The pharmacokinetic model for this compound was best described as a one-compartment model with first-order clearance. nih.gov

Excretion Pathways of this compound

The elimination of this compound, along with other delavirdine metabolites, occurs through both renal and fecal routes.

Following administration of radiolabeled delavirdine in preclinical studies, the radioactivity, largely corresponding to metabolites, was recovered in both urine and feces. nih.gov In mice, approximately 25-36% of the radioactive dose was eliminated in the urine and 57-70% in the feces. nih.gov In rats, feces was the primary route of elimination. nih.gov

In humans, after a dose of radiolabeled delavirdine, about 51% of the radioactivity was excreted in the urine and approximately 44% in the feces. immunopaedia.org.za The excreted compounds are predominantly metabolites, as less than 5% of the dose is recovered as unchanged delavirdine in the urine. immunopaedia.org.za this compound itself can undergo further biotransformation, including conjugation with sulfate, before excretion. researchgate.net

Biliary Excretion of Delavirdine and Desalkyl Metabolites in Preclinical Models

Biliary excretion plays a significant role in the elimination of delavirdine and its metabolites, including this compound. In studies with rats, a significant portion of the administered dose was found in the bile. nih.gov

In cynomolgus monkeys, bile was primarily composed of desalkyl delavirdine and a glucuronide conjugate of delavirdine. nih.gov Conjugates of desalkyl delavirdine were also significant components of the bile. nih.gov Specifically, in rats, desalkyl delavirdine accounted for 16.5% and 13.4% of the dose in excretion studies. nih.gov The biliary metabolites represented a substantial portion of the total dose eliminated. researchgate.net

Enzyme Mediated Interactions and Pharmacometabolomics

N-Desisopropyl Delavirdine (B1662856) as a Product of Drug-Metabolizing Enzyme Activity

The formation of N-desisopropyl delavirdine from its parent compound, delavirdine, occurs predominantly through N-dealkylation, an oxidative metabolic process. oncohemakey.comsphinxsai.comdrugs.com This reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver. nih.govdrugbank.com

Extensive research using human liver microsomes and cDNA-expressed enzymes has identified CYP3A4 as the principal enzyme responsible for the desalkylation of delavirdine. nih.govtaylorandfrancis.comoncohemakey.comnih.gov The enzyme CYP2D6 also contributes to the formation of this compound, although to a lesser extent. nih.govtaylorandfrancis.comnih.gov Studies have shown that while both CYP3A4 and CYP2D6 can catalyze the reaction, other metabolites are exclusively formed by CYP3A4. nih.govnih.gov Further research indicates that CYP2C8 and CYP3A5 may also play a minor role in this metabolic pathway. taylorandfrancis.com

The enzymatic conversion is a significant event in the disposition of delavirdine, with this compound being a major circulating metabolite. sphinxsai.com However, this metabolite is considered pharmacologically inactive, as it does not inhibit the HIV-1 reverse transcriptase enzyme. taylorandfrancis.com The metabolic process leading to its formation can be capacity-limited, meaning that at higher doses of the parent drug, the rate of metabolite formation may not increase proportionally.

Enzymes Involved in the Formation of this compound

EnzymeRole in FormationReference
CYP3A4Primary nih.govtaylorandfrancis.comoncohemakey.comnih.gov
CYP2D6Secondary nih.govtaylorandfrancis.comnih.gov
CYP2C8Minor taylorandfrancis.com
CYP3A5Minor taylorandfrancis.com

Research into the kinetics of delavirdine desalkylation in pooled human liver microsomes has provided specific parameters for this metabolic process.

Kinetic Parameters for Delavirdine Desalkylation

Enzyme/SystemParameter (KM)Parameter (Vmax)Reference
Pooled Human Liver Microsomes6.8 +/- 0.8 µM0.44 +/- 0.01 nmol/min/mg nih.gov
cDNA-expressed CYP3A45.4 +/- 1.4 µMNot Specified nih.gov
cDNA-expressed CYP2D610.9 +/- 0.8 µMNot Specified nih.gov

Potential for this compound to Act as an Enzyme Modulator (e.g., P450 inhibition)

While its parent compound, delavirdine, is a known potent inhibitor of several cytochrome P450 enzymes, including CYP3A4, CYP2C9, CYP2C19, and CYP2D6, there is limited specific information available regarding the direct enzyme-modulating activity of this compound itself. sphinxsai.comdrugs.comresearchgate.net The majority of research on metabolic interactions has focused on the parent drug.

One study assessed the effects of the principal metabolite, desalkyl delavirdine, on certain mitochondrial P450 enzymes (cholesterol side chain cleavage and steroid 11ß-hydroxylase) and the microsomal enzyme steroid 21-hydroxylase. pmda.go.jp While the parent drug, delavirdine, was found to inhibit steroid 21-hydroxylase, the specific inhibitory activity of the N-desisopropyl metabolite from this assessment is not detailed in the available literature. pmda.go.jp The absence of significant data on the inhibitory or inductive potential of this compound makes it difficult to fully characterize its role in drug-drug interactions beyond its formation from delavirdine.

Interplay with Other Drug Metabolizing Enzymes and Transporters in Metabolite Disposition

Once formed, this compound is subject to further metabolic processes and transport. Research in animal models indicates that desalkyl delavirdine can undergo subsequent Phase II metabolic reactions, such as sulfation. taylorandfrancis.com

The disposition of this compound is also heavily influenced by drug transporters. Studies in dogs and monkeys have revealed very high concentrations of desalkyl delavirdine in the bile, suggesting that it is actively secreted into the biliary system. pmda.go.jp This points to the involvement of efflux transporters, likely located on the canalicular membrane of hepatocytes, in its elimination from the liver. The parent drug, delavirdine, is known to inhibit the efflux transporter ABCG2 (Breast Cancer Resistance Protein), although it is not known if this compound shares this characteristic. ncats.io Ultimately, delavirdine and its metabolites, including this compound, are excreted from the body via both feces and urine. oncohemakey.comdrugs.com

Preclinical and in Vitro Studies on N Desisopropyl Delavirdine or Its Formation

In Vitro Metabolic Stability Assessments of Delavirdine (B1662856) to Form N-Desisopropyl Delavirdine

In vitro metabolic stability assays are crucial for predicting a drug's metabolic fate in the body. wuxiapptec.com Studies using liver microsomes from various species have consistently shown that the N-dealkylation of delavirdine to form this compound is a major metabolic pathway. nih.govumich.edu

Incubations of delavirdine with liver microsomes from humans, rats, monkeys, and dogs have demonstrated qualitatively similar metabolite profiles, with this compound being the most significant metabolite formed. nih.gov The rate of its formation, however, varies between species, indicating differences in metabolic capacity. Kinetic analyses of this N-desalkylation reaction in pooled liver microsomes have determined the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), which are summarized in the table below. nih.gov These parameters reveal a wide range in intrinsic clearance (Vₘₐₓ/Kₘ) across the species tested, from 6 to 135 µL/min/mg protein. nih.gov In pooled human liver microsomes, the Kₘ for delavirdine desalkylation was determined to be 6.8 ± 0.8 µM, with a Vₘₐₓ of 0.44 ± 0.01 nmol/min/mg. nih.gov

Kinetic Parameters for Delavirdine N-Desalkylation in Liver Microsomes nih.gov
SpeciesApparent Kₘ (µM)Vₘₐₓ (nmol/min/mg protein)Intrinsic Clearance (µL/min/mg protein)
Human4.4 - 12.60.07 - 0.606 - 135
Rat4.4 - 12.60.07 - 0.60
Monkey4.4 - 12.60.07 - 0.60
Dog4.4 - 12.60.07 - 0.60
Pooled Human Livers6.8 ± 0.80.44 ± 0.01~65

Comparative Metabolic Profiling Across Different Animal Species (e.g., Mice, Dogs, Monkeys)

Comparative metabolic studies reveal significant species-dependent differences in the biotransformation of delavirdine. While this compound is a major metabolite in several species, its prominence can vary.

In rats and monkeys, N-desalkylation represents the primary metabolic fate of delavirdine. researchgate.netscielo.br However, the metabolic profile in mice is distinct, with cleavage of the amide bond being the predominant pathway rather than N-desalkylation. researchgate.netscielo.br Despite this, this compound is still a significant circulating metabolite in mice, constituting a major portion of the radioactivity observed in plasma after administration of radiolabeled delavirdine.

Studies in monkeys have identified further metabolism of this compound, including its conjugation with N-acetylglucosamine. researchgate.netscielo.br In both rats and monkeys, desalkyl delavirdine can also be hydroxylated at the C-4' and C-6' positions of the pyrimidinic ring, followed by sulfation. researchgate.net Liver microsome studies confirmed that metabolite profiles were qualitatively similar among rats, humans, dogs, and monkeys, with this compound being one of three major metabolites produced. nih.gov

Comparative Metabolism of Delavirdine Across Species
SpeciesMajor Metabolic PathwayNotes on this compound Formation
MiceAmide bond cleavage researchgate.netscielo.brN-desalkylation is a primary pathway but less predominant than amide cleavage; this compound is a major circulating component.
RatsN-desalkylation researchgate.netscielo.brMajor metabolic fate; further metabolism via hydroxylation and sulfation occurs. researchgate.net
DogsN-desalkylation nih.govQualitatively similar metabolite profile to humans and monkeys. nih.gov
MonkeysN-desalkylation researchgate.netscielo.brMajor metabolic fate; further metabolism includes conjugation with N-acetylglucosamine, hydroxylation, and sulfation. researchgate.netscielo.br

Biochemical Characterization of Enzymes Responsible for this compound Generation in Microsomal Systems

The formation of this compound from its parent compound is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. drugbank.comoncohemakey.com Specific isoforms responsible for this N-desalkylation reaction have been identified through studies using human liver microsomes and cDNA-expressed enzymes. nih.govnih.gov

The principal enzymes catalyzing this reaction are CYP3A4 and, to a lesser extent, CYP2D6. nih.govresearchgate.netscielo.brnih.gov In studies with 23 different human liver microsomal samples, a strong correlation (r = 0.96) was found between the rate of delavirdine desalkylation and testosterone (B1683101) 6β-hydroxylation, a known indicator of CYP3A activity. nih.gov This suggests that CYP3A4 is the main enzyme responsible for the formation of this compound in humans. nih.gov Further supporting this, quinidine, an inhibitor of CYP2D6, only inhibited human liver microsomal delavirdine desalkylation by about 20%, indicating a minor role for CYP2D6. nih.gov

Experiments with cDNA-expressed enzymes have allowed for the characterization of the kinetic parameters for each individual isoform. nih.gov

Kinetic Parameters for Delavirdine Desalkylation by Human CYP Isoforms nih.gov
EnzymeKₘ (µM)
CYP3A45.4 ± 1.4
CYP2D610.9 ± 0.8

These findings pinpoint CYP3A4 as the key enzyme in the N-desalkylation of delavirdine, a critical piece of information for predicting and understanding potential drug interactions. nih.govnih.gov

Computational Modeling and Structure Metabolism Relationships

In Silico Prediction of N-Dealkylation Sites and Pathways for Delavirdine (B1662856)

The primary metabolic pathway for delavirdine is N-dealkylation, which results in the formation of N-desisopropyl delavirdine. nih.gov This reaction is predominantly catalyzed by the cytochrome P450 (CYP) isoforms CYP3A4 and, to a lesser extent, CYP2D6. researchgate.netnih.gov In silico methods are increasingly used to predict such sites of metabolism (SOMs) on drug molecules, offering a way to anticipate metabolic liabilities early in the drug discovery process.

Computational prediction of delavirdine's N-dealkylation site involves several ligand-based and structure-based approaches. Ligand-based methods utilize knowledge of known substrates to build predictive models. acs.org For instance, technologies like PASS (Prediction of Activity Spectra for Substances) can forecast the probability of a molecule undergoing specific types of biotransformation, including N-dealkylation, based on its structural features. way2drug.com These models are trained on large datasets of known metabolic reactions and can identify the vulnerable N-isopropyl group on delavirdine's piperazine (B1678402) ring as a likely site for oxidative metabolism.

Structure-based methods involve molecular docking simulations, where the delavirdine molecule is computationally placed into the active site of the metabolizing enzymes, primarily CYP3A4. nih.govmdpi.com These simulations help visualize the binding orientation of delavirdine within the enzyme's catalytic pocket. For N-dealkylation to occur, the carbon atom alpha to the nitrogen of the isopropyl group must be positioned in close proximity to the reactive heme iron-oxygen species of the CYP enzyme. acs.org The feasibility and likelihood of this orientation, along with the calculated binding energy, provide a strong indication that N-dealkylation is a favored metabolic pathway. While specific in silico studies detailing the prediction for delavirdine are not extensively published, the general methodologies are well-established and have been applied to numerous xenobiotics, including other anti-HIV agents. nih.gov

The key metabolic process for delavirdine involves N-dealkylation to form this compound, which is the major metabolite found across various species, including humans, rats, dogs, and monkeys. nih.govnih.gov This metabolite can then undergo further hydroxylation on the pyridine (B92270) ring. nih.gov The initial N-dealkylation step, however, is the most significant transformation, and its prediction is a key success for in silico metabolic modeling.

Molecular Dynamics Simulations of this compound with Metabolizing Enzymes and Potential Biological Targets

While molecular dynamics (MD) simulations are powerful tools for studying the dynamic interactions between molecules and proteins, specific MD studies focusing on the metabolite this compound are not widely available in published literature. nih.govplos.org However, the principles and potential applications of such simulations can be described based on extensive research on parent drugs and metabolizing enzymes. nih.govmdpi.comnih.gov

MD simulations could provide atomic-level insights into how this compound interacts with the very enzymes that may be involved in its further metabolism, such as CYP3A4. nih.gov Such a simulation would typically start with a docked pose of the metabolite in the enzyme's active site. Over the course of the simulation (spanning nanoseconds to microseconds), the trajectory would reveal the stability of the binding, the key amino acid residues involved in the interaction, and the conformational changes in both the metabolite and the enzyme. mdpi.comaps.org This could help explain why this compound might be a substrate for subsequent hydroxylation or other metabolic reactions. For instance, MD simulations could show whether the pyridine ring of the metabolite orients itself favorably for oxidation by the CYP3A4 heme group. nih.gov

Furthermore, MD simulations could be employed to investigate the interaction of this compound with potential biological targets, such as the HIV-1 reverse transcriptase (RT). Although this compound is generally considered an inactive metabolite, understanding its binding potential (or lack thereof) to the NNRTI binding pocket of RT is important. An MD simulation could compare the binding stability and dynamics of delavirdine versus its metabolite within the RT binding pocket. This would likely demonstrate a significant reduction in binding affinity for the metabolite, confirming its inactivity and highlighting the critical role of the N-isopropyl group for potent RT inhibition.

The general workflow for such a simulation would involve:

System Setup: Placing the this compound molecule and the target protein (e.g., CYP3A4 or HIV-1 RT) in a simulated biological environment (a water box with ions). plos.org

Simulation: Running the simulation for a sufficient time to observe meaningful dynamic events and allow the system to reach equilibrium. mdpi.com

Analysis: Analyzing the trajectory to calculate binding energies, identify key interactions (like hydrogen bonds), and observe conformational shifts. nih.gov

These simulations, though not yet published specifically for this metabolite, represent a valuable potential avenue for future research to fully characterize the biochemical behavior of this compound.

Quantitative Structure-Metabolism Relationship (QSMR) Studies for Delavirdine Biotransformation to this compound

Quantitative Structure-Metabolism Relationship (QSMR) is a specialized subset of QSAR that aims to correlate the structural or physicochemical properties of a series of compounds with their metabolic rates or pathways. frontiersin.org For delavirdine, QSMR studies can elucidate the key molecular features that make it susceptible to N-dealkylation by CYP3A4 and CYP2D6.

The primary route of metabolism for delavirdine is the oxidative N-dealkylation of the N-isopropyl group on the pyridine ring. acs.org Structure-activity relationship studies on analogs of delavirdine have provided significant insight into the structural requirements for this metabolic transformation. Research has shown that replacing the metabolically labile N-isopropylamino substituent with bulkier groups or different functional groups can dramatically alter metabolic stability. acs.org For example, replacing the isopropyl group with a larger tert-butylamino group or with alkoxy substituents like ethoxy or isopropoxy can enhance stability against N-dealkylation. acs.org

These findings form the basis of a QSMR model. In such a model, descriptors for a series of delavirdine analogs would be calculated. These descriptors can include:

Steric descriptors: Such as molecular volume or surface area of the N-alkyl substituent.

Electronic descriptors: Such as the partial charge on the nitrogen and adjacent carbon atoms.

Lipophilicity descriptors: Such as the logarithm of the partition coefficient (logP).

These descriptors would then be statistically correlated with an experimental measure of metabolism, such as the rate of formation of this compound (or its equivalent in analogs) in human liver microsomes. The resulting QSMR equation would quantify the relationship, indicating, for example, that increased steric bulk at the N-alkyl position negatively correlates with the rate of metabolism.

The kinetic parameters for delavirdine desalkylation by the primary human CYP enzymes have been determined experimentally and provide essential data for building and validating QSMR models. nih.gov

Interactive Data Table: Kinetic Parameters for Delavirdine N-Dealkylation

EnzymeSpeciesKM (μM)Vmax (nmol/min/mg protein)Source
CYP3A4Human (cDNA-expressed)5.4 ± 1.4- nih.gov
CYP2D6Human (cDNA-expressed)10.9 ± 0.8- nih.gov
Liver MicrosomesHuman (Pooled)6.8 ± 0.80.44 ± 0.01 nih.gov
Liver MicrosomesRat12.60.60 nih.gov
Liver MicrosomesMonkey4.40.07 nih.gov
Liver MicrosomesDog10.10.12 nih.gov

A study on bis(heteroaryl)piperazine (BHAP) analogs, the class to which delavirdine belongs, demonstrated a clear strategy to prevent metabolic degradation via N-dealkylation by modifying the substituent on the pyridine ring. This work provides a practical example of the principles underlying QSMR. acs.org

Interactive Data Table: Structure-Metabolism Relationship of Delavirdine Analogs

SeriesR-Group on Pyridine RingRelative Metabolic StabilitySource
BHAP3-isopropylamino (Delavirdine)Baseline acs.org
BHAP3-tert-butylaminoNo significant effect acs.org
AAP-BHAP3-tert-butylaminoSomewhat beneficial acs.org
BHAP / AAP-BHAP3-ethoxyEnhanced acs.org
BHAP / AAP-BHAP3-isopropoxyEnhanced acs.org

By establishing a robust QSMR model, medicinal chemists can predict the metabolic stability of novel delavirdine analogs before synthesis, guiding the design of new NNRTIs with more favorable pharmacokinetic profiles.

Emerging Research Paradigms and Future Directions

Investigation of Unidentified Downstream Metabolites of N-Desisopropyl Delavirdine (B1662856)

The biotransformation of delavirdine is known to be extensive, with N-desisopropylation representing a major initial metabolic pathway mediated primarily by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and to a lesser extent, CYP2D6. taylorandfrancis.comnih.gov The resulting metabolite, N-desisopropyl delavirdine (also known as desalkyl delavirdine), is not an inert end-product but a substrate for further metabolic reactions. taylorandfrancis.comnih.gov

Early metabolic studies in animal models have provided initial insights into the subsequent biotransformation of this compound. In rats, for instance, further conjugation reactions have been identified, leading to the formation of N-sulfamate, as well as 6'- and 4'-sulfate conjugates of desalkyl delavirdine. nih.gov This indicates that phase II metabolic enzymes play a significant role in the clearance of this primary metabolite. Research has also suggested the possibility of further hydroxylation at different positions on the molecule, followed by conjugation. taylorandfrancis.com

Application of Systems Biology and Metabolomics Approaches to Characterize Delavirdine's Metabolic Network

To fully comprehend the complex pharmacology of delavirdine and its primary metabolite, this compound, researchers are turning to systems biology and metabolomics. ki.seelifesciences.org These approaches offer the potential to move beyond the study of individual metabolic reactions to a holistic understanding of the entire metabolic network. frontiersin.org

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, can be employed to generate a comprehensive, unbiased profile of all delavirdine-related compounds in biological fluids. ki.se This powerful "omics" technology can simultaneously detect and quantify the parent drug, this compound, and a wide array of its downstream metabolites, including those that are present in low concentrations or have been previously unidentified. hmdb.ca

The data generated from metabolomics studies can then be integrated into systems biology models. nih.govnih.gov These computational models incorporate multiple layers of biological information, including genomic data (e.g., variations in CYP enzyme genes), transcriptomic data (e.g., expression levels of metabolic enzymes), and proteomic data. By integrating these datasets, a dynamic model of the delavirdine metabolic network can be constructed. Such a model would be invaluable for:

Predicting Drug Interactions: Simulating how co-administered drugs that are also substrates or inhibitors of CYP3A4 might alter the flux through different metabolic pathways, affecting the concentrations of delavirdine and its various metabolites. sphinxsai.com

Understanding Pharmacokinetic Variability: Elucidating the reasons for the significant inter-individual variability observed in delavirdine plasma levels. oncohemakey.com The model could help determine how genetic polymorphisms in metabolic enzymes contribute to these differences.

Explaining Nonlinear Kinetics: Providing a mechanistic understanding of the nonlinear pharmacokinetics of delavirdine, where the formation of this compound can become saturated or inhibited at higher doses. nih.govumich.edu

By applying these systems-level approaches, researchers can build a comprehensive and predictive model of delavirdine metabolism, offering deeper insights than traditional pharmacokinetic studies alone.

Development of Advanced Analytical Techniques for Real-Time and In Vivo Metabolite Monitoring

A significant limitation in understanding the dynamic interplay between delavirdine and its metabolites, including this compound, is the reliance on analytical methods that require discrete sampling, such as blood draws, followed by laboratory analysis with techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net While highly sensitive and specific, these methods provide only a snapshot in time. The development of advanced analytical techniques capable of real-time and in vivo monitoring is a key future direction that promises to revolutionize the study of drug metabolism.

Emerging technologies in this area include:

Enzymatic Assays: These assays are being developed to provide rapid measurements of antiretroviral drug levels. nih.gov By utilizing the inhibitory effect of the drug or its metabolites on a specific enzyme, these tests can be designed for point-of-care use, offering more immediate feedback on drug exposure. nih.gov

Aptamer-Based Biosensors: Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. Researchers are developing aptamers that can selectively bind to antiretroviral drugs, which can then be integrated into electrochemical or optical sensors for continuous, real-time monitoring in vivo. researchgate.net

Advanced Imaging Techniques: Theranostic nanoparticles, which combine a therapeutic agent with an imaging agent, are being explored to track the biodistribution of antiretroviral drugs in real-time. thno.org Techniques like single-photon emission computed tomography (SPECT) could potentially be adapted to visualize the accumulation and clearance of delavirdine and its metabolites from specific tissues and viral reservoirs.

The successful development and application of these technologies to this compound would provide an unprecedented view of its pharmacokinetics in real-time. This would enable a more precise understanding of its formation, distribution, and elimination, and how these processes are influenced by physiological factors and drug interactions as they occur.

Q & A

Q. What are the primary metabolic pathways of N-Desisopropyl Delavirdine, and how are they identified in pharmacokinetic (PK) studies?

this compound is a major metabolite of Delavirdine, formed via cytochrome P450 (CYP)-mediated oxidative metabolism. Its metabolic pathways are characterized using sparse sampling in population PK studies, where plasma concentrations of the parent drug and metabolite are quantified via LC-MS/MS. Covariates such as CYP inducers/inhibitors, demographics, and concomitant medications are analyzed to identify metabolic variability. Iterative two-stage modeling is applied to estimate nonlinear conversion rates and interindividual variability .

Q. How does CYP enzyme activity influence the pharmacokinetics of this compound?

CYP3A4 is primarily responsible for Delavirdine metabolism to this compound. Induction or inhibition of CYP3A4 (e.g., by rifampicin or ketoconazole) alters metabolite exposure. Population PK models incorporate diurnal variation in clearance as a cosine function and use covariate analysis (e.g., via multiple general linear modeling) to quantify the impact of CYP modifiers. Real-time therapeutic drug monitoring in clinical trials helps identify patients with subtherapeutic or toxic metabolite levels .

Q. What analytical methods are used to quantify this compound in biological matrices?

LC-MS/MS with solid-phase extraction (SPE) is the gold standard. For example, Delavirdine and its metabolite are separated using a C18 column, with MRM transitions (e.g., m/z 457.2→362.1 for Delavirdine). Method validation includes sensitivity (LOQ ~1 ng/mL), precision (<15% RSD), and recovery (>85%). Internal standards (e.g., deuterated analogs) correct for matrix effects .

Advanced Research Questions

Q. How can population pharmacokinetic (PopPK) modeling address interindividual variability in this compound exposure?

PopPK models use nonlinear mixed-effects modeling (NONMEM) to estimate parameters like clearance (CL) and volume of distribution (Vd). Sparse data from clinical trials are pooled with covariates (e.g., body weight, renal function). For example, a two-compartment model for Delavirdine and a one-compartment model for this compound are linked via first-order conversion. Stochastic simulations predict exposure-response relationships, guiding dose adjustments in subpopulations (e.g., CYP3A4 poor metabolizers) .

Q. What computational methods elucidate the binding interactions of this compound with off-target proteins?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to predict binding affinities. For instance, docking into the NNRTI-binding pocket of HIV-1 reverse transcriptase (PDB: 1KLM) reveals per-residue van der Waals interactions. MST (Microscale Thermophoresis) quantifies dissociation constants (KD) for off-target binding (e.g., TNF-α interactions, KD ~39 µM) .

Q. How do data assembly protocols in clinical trials ensure robust PK/PD analysis of this compound?

Real-time data assembly integrates sparse PK samples, dosing histories, and safety biomarkers. Blinded ID numbers and predefined sample-size thresholds maintain study integrity. Compliance monitoring (e.g., via electronic diaries) reduces missing data. Concentration-time profiles are scrubbed for outliers, and exposure-safety analyses are submitted to data safety boards for interim reviews .

Q. What experimental designs mitigate confounding factors in assessing this compound’s efficacy?

Randomized, double-blind trials with placebo-controlled arms (e.g., ACTG 261) use stratified randomization by baseline viral load/CD4 count. Concentration-targeted dosing (e.g., trough levels >10 µM) ensures therapeutic coverage. Sensitivity analyses adjust for adherence (e.g., MEMS caps) and drug-drug interactions (e.g., metabolic inducers) .

Q. How can ethosomal delivery systems enhance the bioavailability of this compound?

Ethosomes (lipid vesicles with high ethanol content) improve skin permeability for topical delivery. Characterization includes particle size (e.g., DLS ~200 nm), entrapment efficiency (>90%), and ex vivo permeation studies using Franz cells. In vivo bioavailability is assessed via AUC comparisons between oral and transdermal routes .

Q. What statistical methods resolve contradictions in this compound’s exposure-response data?

Bayesian hierarchical models account for between-study heterogeneity. For example, meta-analyses of ACTG trials use Markov Chain Monte Carlo (MCMC) to pool effect sizes. Sensitivity analyses exclude outliers, and funnel plots assess publication bias. Machine learning (e.g., random forests) identifies hidden covariates (e.g., genetic polymorphisms) .

Q. How are metabolic byproducts of this compound profiled in toxicity studies?

High-resolution mass spectrometry (HRMS) and NMR identify secondary metabolites (e.g., hydroxylated or sulfated derivatives). In vitro hepatocyte assays assess cytotoxicity (IC50 values), while in vivo studies monitor organ histopathology. Toxicokinetic models link metabolite AUC to adverse event incidence .

Q. Methodological Notes

  • References : Ensure citations align with FDA/EMA guidelines for bioanalytical validation (e.g., FDA 2018) and PopPK reporting (e.g., FDA Guidance on Population Pharmacokinetics).
  • Contradictions : While reports TNF-α binding for Delavirdine, this off-target effect is not yet confirmed for this compound, warrantiting further validation.
  • Ethics : Real-time PK monitoring in trials () addresses ethical concerns by discontinuing patients with toxic metabolite levels.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.